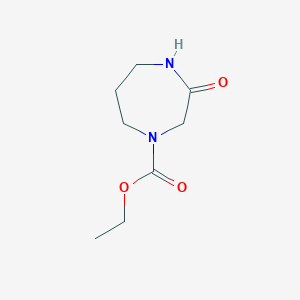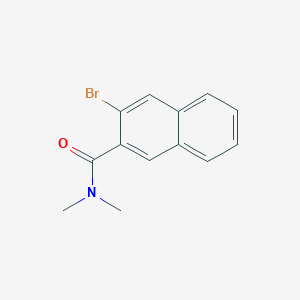![molecular formula C9H7BrN2O2 B15234611 3-Bromo-8-methoxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B15234611.png)
3-Bromo-8-methoxypyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-8-methoxypyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family. This compound is characterized by its unique structure, which includes a bromine atom at the 3-position and a methoxy group at the 8-position. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-methoxypyrido[1,2-a]pyrimidin-4-one typically involves the bromination of 8-methoxypyrido[1,2-a]pyrimidin-4-one. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually performed in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at room temperature to ensure selective bromination at the 3-position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-8-methoxypyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki or Heck coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 3-amino-8-methoxypyrido[1,2-a]pyrimidin-4-one derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.
Aplicaciones Científicas De Investigación
3-Bromo-8-methoxypyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 3-Bromo-8-methoxypyrido[1,2-a]pyrimidin-4-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
8-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one: Similar structure but lacks the methoxy group at the 8-position.
3-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one: Similar structure but lacks the methoxy group at the 8-position.
8-Methoxy-4H-pyrido[1,2-a]pyrimidin-4-one: Similar structure but lacks the bromine atom at the 3-position.
Uniqueness
3-Bromo-8-methoxypyrido[1,2-a]pyrimidin-4-one is unique due to the presence of both the bromine atom at the 3-position and the methoxy group at the 8-position. This combination of substituents can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C9H7BrN2O2 |
|---|---|
Peso molecular |
255.07 g/mol |
Nombre IUPAC |
3-bromo-8-methoxypyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-6-2-3-12-8(4-6)11-5-7(10)9(12)13/h2-5H,1H3 |
Clave InChI |
GIYLRUITHHGOBY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=NC=C(C(=O)N2C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


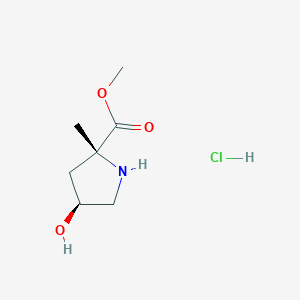

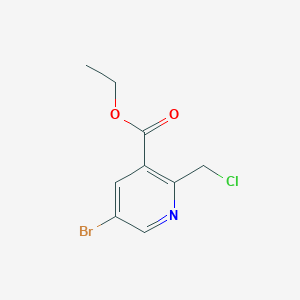
![[(3R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B15234557.png)
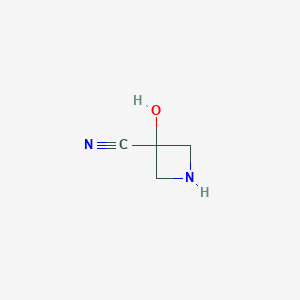
![tert-butylN-[(1R,2R,4R)-2-fluoro-4-hydroxycyclohexyl]carbamate](/img/structure/B15234574.png)

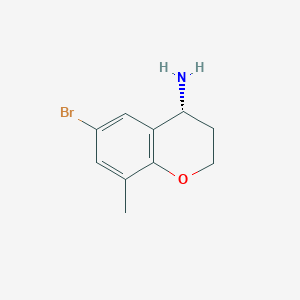
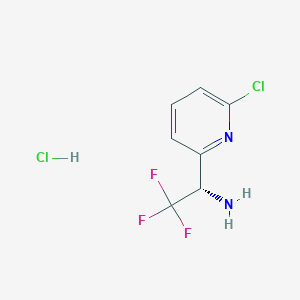
![3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15234596.png)
![Ethyl7-formylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15234615.png)

